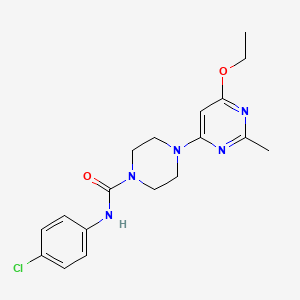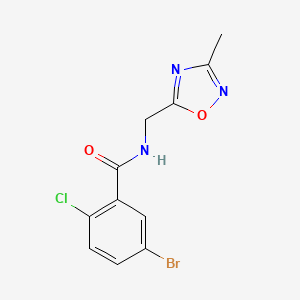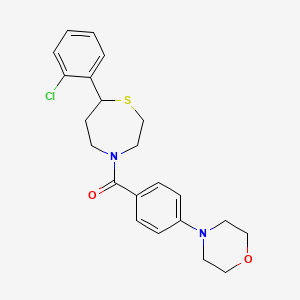![molecular formula C14H16N2O2 B2997605 2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide CAS No. 478066-21-6](/img/structure/B2997605.png)
2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide
Vue d'ensemble
Description
“2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide” is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It’s part of a class of compounds that have been studied for their muscle relaxant and anticonvulsant activities .
Synthesis Analysis
The synthesis of these types of compounds involves the preparation of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives . The structure-activity relationship was studied with emphasis on the effects of the 3-amino moiety and of the substituent on the isoxazolyl 5-amino group .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 2-methylpropanamide moiety attached to a phenyl-isoxazole group . The isoxazole ring is a five-membered heterocycle with oxygen and nitrogen atoms .Applications De Recherche Scientifique
Isoxazole Derivatives as Muscle Relaxants
A study by Tatee et al. (1986) on isoxazole derivatives, closely related to 2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide, demonstrated their potential as centrally acting muscle relaxants. The research involved synthesizing N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives and evaluating their muscle relaxant and anticonvulsant activities. The study emphasized the significance of the isoxazolyl moiety and the 2-methylpropanamide group in contributing to the compounds' pharmacological activities (T. Tatee et al., 1986).
Drug Metabolism Studies
Research on the metabolism of flutamide, a molecule sharing the propanamide moiety with this compound, revealed the detection of new N-oxidized metabolites in human liver microsomes and urine of prostate cancer patients. This study by Goda et al. (2006) contributes to understanding the metabolic fate and potential reactive metabolites of compounds with similar structures, providing insights into their safety and efficacy profiles (R. Goda et al., 2006).
Anticancer Activity Research
El Rayes et al. (2019) investigated the synthesis and anticancer activity of compounds structurally related to this compound. Their study focused on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their N-alkyl derivatives. The compounds exhibited significant antiproliferative activity against various cancer cell lines, highlighting the potential therapeutic applications of these molecules (S. M. El Rayes et al., 2019).
Pharmacokinetics and Selective Androgen Receptor Modulators
A study by Wu et al. (2006) on the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) explored the molecular properties and metabolic profile of compounds including the propanamide group. The research provided valuable information on the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, contributing to the development of safer and more effective therapeutic agents (Di Wu et al., 2006).
Mécanisme D'action
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . For instance, some oxazole derivatives have shown antimicrobial , anticancer , and anti-inflammatory activities.
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The positive charge of carbon C-2 increases by m-NO2group which may be easily attacked by any nucleophile .
Biochemical Pathways
Oxazole derivatives have been known to affect various biological pathways due to their wide spectrum of biological activities .
Result of Action
Oxazole derivatives have been known to exhibit various biological effects, such as antimicrobial , anticancer , and anti-inflammatory activities.
Propriétés
IUPAC Name |
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)14(17)15-9-12-8-13(16-18-12)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHWHQSOIJMWOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320975 | |
| Record name | 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478066-21-6 | |
| Record name | 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Benzoyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2997522.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2997524.png)

![2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2997530.png)
![N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2997531.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2997532.png)

![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)



![8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2997540.png)

![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)